Phenylmercuric borate
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Overview
Description
- Solubility: It dissolves in water, ethanol, and glycerol .
- Historical Use: Until the 1990s, it was a key ingredient in disinfectants and wound treatments, often marketed under the trade name Merfen Orange .
Phenylmercuric borate: is an organic mercury compound used as a topical antiseptic and disinfectant. It appears as white to pale yellow crystalline powder.
Preparation Methods
Synthetic Routes: The synthesis of Phenylmercuric borate involves combining phenylmercuric chloride with boric acid.
Reaction Conditions: The reaction typically occurs in a solvent (such as water or ethanol) at moderate temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: Phenylmercuric borate exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It is also effective against certain fungi.
Common Reagents and Conditions: The compound’s reactivity is influenced by its mercury content. Specific reagents and conditions depend on the desired application.
Major Products: The primary products of its reactions include antimicrobial species and complexes.
Scientific Research Applications
Chemistry: Used in laboratory settings for its antimicrobial properties.
Medicine: Historically used in wound care, but replaced due to mercury concerns.
Industry: Limited industrial applications due to safety considerations.
Mechanism of Action
Targets: Phenylmercuric borate likely interacts with cellular components, disrupting microbial membranes and enzymes.
Pathways: Its effects involve inhibition of essential cellular processes.
Comparison with Similar Compounds
Uniqueness: Phenylmercuric borate’s uniqueness lies in its combination of antimicrobial properties and solubility.
Similar Compounds: Other organomercury compounds, such as phenylmercuric acetate, share some properties but differ in solubility and applications.
Properties
CAS No. |
8017-88-7 |
---|---|
Molecular Formula |
C12H14BHg2O4 |
Molecular Weight |
634.23 g/mol |
IUPAC Name |
boronooxy(phenyl)mercury;phenylmercury;hydrate |
InChI |
InChI=1S/2C6H5.BH2O3.2Hg.H2O/c2*1-2-4-6-5-3-1;2-1(3)4;;;/h2*1-5H;2-3H;;;1H2/q;;-1;;+1; |
InChI Key |
RPMOSBJJKPDIGA-UHFFFAOYSA-N |
SMILES |
B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |
Canonical SMILES |
B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |
Origin of Product |
United States |
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